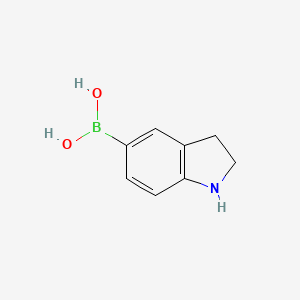

Indolin-5-ylboronic acid

Description

Contextualization within Boronic Acid Reagent Chemistry

Indolin-5-ylboronic acid belongs to the larger class of organoboranes known as boronic acids, which are characterized by a carbon-boron bond and have the general formula R-B(OH)₂. rsc.org These compounds are notable for their stability, low toxicity, and tolerance of a wide range of functional groups, making them valuable reagents in organic synthesis. mdpi.comnih.gov Boronic acids function as Lewis acids, enabling them to form reversible covalent complexes with diols, amino acids, and other nucleophilic molecules. rsc.org

Their most prominent application is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. harvard.edu This reaction's robustness and reliability have made boronic acids, including this compound, indispensable intermediates in the synthesis of complex molecules for pharmaceuticals and materials science. mdpi.comnih.gov Additionally, boronic acids are utilized in other significant transformations such as the Chan-Lam coupling, which forms carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org The versatility and reactivity of the boronic acid group provide a reliable handle for chemists to introduce specific molecular fragments into a target structure.

Significance of Indoline (B122111) Core Structures in Organic Synthesis

The indoline scaffold, a saturated analogue of the indole (B1671886) ring, is a privileged structure in medicinal chemistry and natural product synthesis. rsc.org This heterocyclic motif is present in numerous biologically active compounds and approved pharmaceuticals. ambeed.com The significance of the indoline core stems from its three-dimensional, non-coplanar geometry, which can enhance physicochemical properties such as water solubility when compared to the flat indole ring. ambeed.com

The indoline structure provides specific interaction points for biological targets; the nitrogen atom can act as a hydrogen bond donor or acceptor, and the benzene (B151609) ring can engage in hydrophobic interactions with protein residues. ambeed.com This structural and functional diversity has led to the incorporation of the indoline scaffold into a wide range of therapeutic agents, including potent and selective enzyme inhibitors. For instance, derivatives of the indoline scaffold have been investigated as selective inhibitors of Lysine Specific Demethylase 1 (LSD1), a target in cancer therapy. nih.gov The fusion of the indoline core with the synthetically versatile boronic acid functional group in this compound creates a powerful building block for drug discovery and development.

Historical Overview of this compound Research Development

While a definitive paper marking the first synthesis of this compound is not prominent in the literature, its development can be understood within the broader evolution of indolylboronic acid synthesis. The traditional methods for preparing arylboronic acids involved the trapping of organometallic intermediates, such as Grignard or organolithium reagents, with borate (B1201080) esters at low temperatures. nih.gov The synthesis of indolylboronic acids often followed this classic route, utilizing lithiation at a specific position on the indole ring followed by quenching with an electrophilic boron source. mdpi.com

Over time, more advanced and efficient methods emerged, driven by the demands of modern synthetic chemistry. The development of transition-metal-catalyzed reactions provided milder and more functional-group-tolerant pathways. Miyaura borylation, which utilizes palladium catalysts to couple aryl halides with diboron (B99234) reagents, became a popular method for accessing aryl and heteroaryl boronic esters. mdpi.com More recently, direct C-H activation and borylation, often catalyzed by iridium or ruthenium, has represented a major step forward, allowing for the synthesis of boronic acids without the need for a pre-functionalized halide starting material. mdpi.comnih.gov The synthesis of this compound and its derivatives has benefited from this expanding synthetic toolbox, making it a more accessible reagent for complex molecule synthesis.

Research Trajectories and Future Perspectives for this compound Applications

The future of this compound is intrinsically linked to its role as a strategic intermediate in the synthesis of high-value molecules, particularly in medicinal chemistry. researchgate.netrsc.org Current research demonstrates its utility in constructing novel compounds with potential therapeutic applications. nih.gov

Several key trends are expected to shape its future use:

Novel Therapeutic Agents: The primary trajectory for this compound is its continued application in drug discovery. Its structure is ideal for creating new series of inhibitors for various biological targets, leveraging the favorable properties of the indoline core. nih.gov

Advanced Catalytic Methods: The development of more efficient, selective, and sustainable catalytic systems will enhance the utility of this reagent. Innovations in cross-coupling reactions, such as new ligands for Suzuki-Miyaura reactions and improved conditions for Chan-Lam couplings, will allow for its incorporation into increasingly complex molecular architectures with higher yields and fewer side products. nih.govbeilstein-journals.org

Green Chemistry: A growing focus on environmentally friendly manufacturing will drive the adoption of greener synthesis methods for producing and utilizing boronic acids. marketresearchintellect.com This includes catalysis in aqueous media, use of recyclable catalysts, and processes that minimize waste.

Chemical Biology and Materials Science: Beyond pharmaceuticals, there is potential for using this compound to create specialized chemical probes for studying biological systems or as a component in advanced materials. Fluorescent indolylboronic acids have been explored as reporters, suggesting a potential avenue for developing new sensors. scispace.com The unique combination of the indoline scaffold and the diol-binding capability of the boronic acid could be exploited in the design of responsive materials.

As synthetic methodologies become more sophisticated, the strategic importance of well-designed building blocks like this compound will continue to grow, enabling the creation of next-generation medicines and materials.

Detailed Research Findings

This compound serves as a key coupling partner in palladium-catalyzed cross-coupling reactions. The reactivity is exemplified by Suzuki-Miyaura reactions involving analogous indolylboronic acids, which demonstrate high efficiency in forming C-C bonds with various aryl and heteroaryl halides.

Table 1: Representative Suzuki-Miyaura Reactions of Indolylboronic Acids

| Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Indole-5-boronic acid | 3-Chloroindazole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 85% | nih.gov |

| Indole-5-boronic acid | 4-Chloro-7-azaindole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 92% | nih.gov |

| (1-(tert-butylcarbonyl)-5-(methoxy)-indol-2-yl)boronic acid | 3-(6-bromo-pyridin-2-yl)-5,6-diphenyl- mdpi.comacs.orgtriazine | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 78% | acs.orgresearchgate.net |

| 4-Methyl-Boc-protected indole-boronic acid | 3-(6-bromo-pyridin-2-yl)-5,6-diphenyl- mdpi.comacs.orgtriazine | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 56% | acs.org |

Structure

2D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-indol-5-ylboronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BNO2/c11-9(12)7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10-12H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEROEJJKQHMTSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)NCC2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Indolin 5 Ylboronic Acid and Its Derivatives

Regioselective Borylation Strategies for Indoline (B122111) Scaffolds

Achieving regioselectivity in the borylation of indoline scaffolds is paramount for their use in targeted synthesis. The indole (B1671886) core itself presents seven distinct C-H bonds, and controlling which site is functionalized has been a long-standing problem. researchgate.net Strategies often rely on either the inherent electronic properties of the indole ring or the use of directing groups to steer the catalyst to a specific position. researchgate.net For instance, without a directing group, borylation often occurs at the C2 or C3 position due to electronic effects. mdpi.comrsc.org However, by employing transition metal catalysts with specific ligands or by installing directing groups on the indole nitrogen, chemists can override these inherent tendencies to achieve selective borylation at other positions, including those on the benzene (B151609) moiety. researchgate.netrsc.org

Transition-metal-catalyzed C-H activation is one of the most versatile tools for the synthesis of borylated aromatic compounds, including indoles and indolines. mdpi.com This method avoids the need for pre-functionalized starting materials like aryl halides, proceeding directly from the C-H bond. orgsyn.org Catalysts based on a range of transition metals, including iridium, palladium, nickel, platinum, and cobalt, have been developed, each offering unique reactivity and selectivity profiles. mdpi.comrsc.org The choice of metal, ligand, and boron source (commonly bis(pinacolato)diboron (B136004), B₂pin₂, or pinacolborane, HBpin) is crucial for controlling the outcome of the reaction. mdpi.comorgsyn.org

Palladium catalysis is a cornerstone of cross-coupling chemistry, and its application has been extended to the direct C-H functionalization of indoles. While direct C-H borylation using palladium is less common than with other metals, Pd-catalyzed C-H arylation with boronic acids serves as a well-established analogous transformation. These reactions highlight the principles of regiocontrol that are applicable to borylation. For instance, high selectivity for the C2-position of unprotected or N-protected indoles can be achieved using an electrophilic Pd(TFA)₂ catalyst with arylboronic acids. ias.ac.in

Furthermore, directing groups can steer the functionalization to otherwise inaccessible positions. By installing a phosphinoyl directing group on the indole nitrogen, C-H activation and subsequent arylation can be selectively directed to the C7-position using a Pd(OAc)₂ catalyst in the presence of a pyridine-type ligand. researchgate.netacs.org This strategy demonstrates that C-H bonds on the benzenoid ring of the indole core can be selectively functionalized, a concept transferable to borylation reactions for producing precursors to compounds like indolin-5-ylboronic acid.

Table 1: Representative Palladium-Catalyzed C-H Arylation of Indoles Data interpretation from cited research.

| Substrate (Indole) | Arylating Agent | Pd-Catalyst | Ligand/Additive | Position | Yield | Reference |

| N-H/N-Protected Indole | Ar-B(OH)₂ | Pd(TFA)₂ | Air (oxidant) | C2 | Good | ias.ac.in |

| N-P(O)tBu₂ Indole | Ar-B(OH)₂ | Pd(OAc)₂ | Pyridine-type ligand | C7 | High | researchgate.netacs.org |

Iridium-based catalytic systems are among the most prevalent and efficient for the C-H borylation of heteroarenes. mdpi.com These catalysts, often combined with bipyridine-type ligands, can achieve high regioselectivity under mild conditions. rsc.orgoup.com The regiochemical outcome is highly dependent on the substitution pattern of the indole and the ligands employed.

For many N-substituted indoles, iridium-catalyzed borylation can be directed to the C3 position. A ligand-free approach using [IrCl(cod)]₂ with N-acyl protected indoles and HBpin affords C3-borylated products in good yields and high selectivity. nih.govrsc.org The use of bulky directing groups on the indole nitrogen, such as a tert-butoxycarbonyl (Boc) group, can also steer the borylation to the C3 position. rsc.org

Conversely, selectivity for the C7 position can be achieved through nitrogen-directed C-H borylation, particularly with C2-substituted indoles. rsc.orgnih.gov Recent work has demonstrated that [Ir(COD)(OMe)]₂ complexes can directly borylate the 7-position of specific indole substrates, providing a route to intermediates that can be used in the synthesis of complex molecules. rsc.org

Table 2: Iridium-Catalyzed Regioselective C-H Borylation of Indoles Data derived from cited experimental findings.

| Substrate (Indole) | Catalyst System | Boron Source | Solvent | Temp. (°C) | Position | Yield (%) | Reference |

| N-Isobutyryl Indole | [IrCl(cod)]₂ (ligand-free) | HBpin | n-Hexane | 80 | C3 | 79 | nih.gov |

| N-Boc Indole | [Ir(OMe)(cod)]₂ / dtbpy | B₂pin₂ | THF | 80 | C3 | N/A | rsc.org |

| C2-Methyl Indole | [IrCl(cod)]₂ (ligand-free) | HBpin | n-Hexane | 80 | C3 | 40 | rsc.org |

| Ethyl 5-nitro-1H-indole-2-carboxylate derivative | [Ir(COD)(OMe)]₂ / dtbpy | B₂pin₂ | THF | 80 | C7 | 64-98 | rsc.org |

As an earth-abundant metal, nickel has emerged as a cost-effective and powerful catalyst for C-H borylation. rsc.orgrsc.orgrsc.org Nickel catalysis offers unique reactivity, including the ability to perform dearomative arylboration of indoles to directly generate C2- and C3-borylated indolines. nih.govnih.gov This transformation is highly regioselective, and remarkably, the selectivity can be switched by simply changing the N-protecting group on the indole. nih.govacs.org For example, an N-Boc protected indole predominantly yields the C2-borylated indoline, while an N-Piv protected indole favors the C3-borylated product. nih.govacs.org

Additionally, nickel catalysts can achieve highly selective C3 borylation of N-H indoles. researchgate.net A notable strategy involves the use of [Ni(IMes)₂] as a catalyst, which first installs a Bpin moiety on the nitrogen atom. acs.orgsemanticscholar.org This N-Bpin group then acts as a traceless directing group, guiding a second borylation to the C3 position before the N-Bpin group is cleaved in situ. researchgate.netacs.org

Table 3: Nickel-Catalyzed Regioselective Borylation of Indoles and Indolines Data compiled from cited research articles.

| Substrate | Catalyst System | Boron Source | Outcome | Selectivity | Yield | Reference |

| N-Boc Indole | Ni(cod)₂ / L | Ph-Bpin | C2-Borylated Indoline | High rr & dr | Moderate | nih.govacs.org |

| N-Piv Indole | Ni(cod)₂ / L | Ph-Bpin | C3-Borylated Indoline | High rr & dr | Low | nih.govacs.org |

| N-H Indole | [Ni(IMes)₂] | B₂pin₂ | C3-Borylated Indole | High | Excellent | acs.orgsemanticscholar.org |

| Indole | Ni(cod)₂ / ICy | HBpin | C2-Borylated Indole | High | 83% | rsc.org |

L = specific ligand; rr = regioisomeric ratio; dr = diastereomeric ratio*

Platinum catalysts provide another avenue for the C-H borylation of indoles, exhibiting distinct selectivity patterns compared to iridium or nickel. mdpi.com Platinum-catalyzed reactions, typically using B₂pin₂ as the boron source, often show a preference for borylation at the C2 position of the indole ring. mdpi.comresearchgate.net

A key feature of some platinum catalyst systems is their relative insensitivity to steric hindrance. acs.org This allows for the borylation of C-H bonds at sterically congested positions, which can be challenging to achieve with other catalysts. acs.orgosaka-u.ac.jp For example, platinum/NHC (N-heterocyclic carbene) catalysts have been shown to effectively borylate a range of indoles, including those with substituents at the 3-position, to selectively yield the 2-borylated products. acs.org

Table 4: Platinum-Catalyzed C-H Borylation of Indoles Data summarized from cited experimental results.

| Substrate (Indole) | Catalyst System | Boron Source | Position | Yield (%) | Reference |

| Indole | Pt(cod)₂ / PCy₃ | B₂pin₂ | C2 | 82 | mdpi.com |

| 1-Me-3-Ph-Indole | Pt/NHC complex | B₂pin₂ | C2 | 85 | acs.org |

| 5-MeO-Indole | Pt/NHC complex | B₂pin₂ | C2 | 90 | acs.org |

The development of catalysts from earth-abundant, first-row transition metals like cobalt is of significant interest. acs.org Cobalt complexes have been shown to be active for the C-H borylation of various heterocycles, including indoles, under mild conditions. acs.orgprinceton.edu Pincer-ligated cobalt complexes, in particular, demonstrate high catalytic activity. princeton.edu

Studies on the borylation of N-methyl indole with certain cobalt precatalysts have shown that functionalization occurs, although challenges such as competing substrate reduction can arise. acs.orgprinceton.edu The regioselectivity of cobalt-catalyzed borylation can be directed toward either C(sp²)-H bonds on the aromatic ring or C(sp³)-H bonds of alkyl substituents, depending on the specific catalyst and substrate. For instance, while 2-methylindole (B41428) shows low conversion, other cobalt catalysts have been developed that are effective for the borylation of N-methylpyrrole and N-methylindole. msu.edu The borylation of 2,6-lutidine selectively occurs at the 4-position, demonstrating that selectivity is often governed by steric accessibility. acs.org

Table 5: Cobalt-Catalyzed C-H Borylation of Heterocycles Data based on findings from cited literature.

| Substrate | Catalyst System | Boron Source | Position | Yield (%) | Reference |

| N-Methyl Indole | (iPrPONOP)Co-Me | HBpin | C2 | N/A | princeton.edu |

| N-Methyl Indole | Co(OtBu)₂ / NHC | HBpin | Selective monoborylation | N/A | msu.edu |

| Benzofuran | (iPrPONOP)Co-Me | HBpin | C2 | >99 | princeton.edu |

| 2,6-Lutidine | Pincer-ligated Co | B₂pin₂ | C4 | N/A | acs.org |

Platinum-Catalyzed Borylation

Directed Metalation Approaches for Boronic Acid Precursors

Directed metalation strategies are powerful tools for the regioselective functionalization of aromatic and heterocyclic systems. These methods typically involve the deprotonation of a specific C-H bond, facilitated by a nearby directing group, to form an organometallic intermediate that can be trapped by an electrophile, such as a borate (B1201080) ester.

Halide-to-Lithium Exchange with Borate Esters

A conventional and reliable method for the synthesis of arylboronic acids is the halide-to-lithium exchange reaction. mdpi.com This approach begins with a halogenated indoline, typically 5-bromoindoline, which serves as the precursor. The reaction involves treating the halo-indoline with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at very low temperatures (e.g., -78 °C to -110 °C). thieme-connect.commdpi.com This step generates a highly reactive aryllithium intermediate at the C-5 position.

This intermediate is then quenched in situ with an electrophilic borate ester, most commonly triisopropyl borate or trimethyl borate. thieme-connect.comrsc.org Subsequent acidic workup hydrolyzes the resulting boronate ester to afford the desired this compound. rsc.org Martin and coworkers demonstrated this methodology by treating N-protected 5-bromoindole (B119039) with an organolithium reagent, which successfully underwent lithium-halogen exchange without metalation at the C-2 position, yielding indol-5-ylboronic acid in moderate yield. thieme-connect.com The use of an in-situ trapping method, where the organolithium is added to a mixture of the halide and the borate ester, can sometimes improve yields compared to a stepwise procedure. whiterose.ac.uk

Table 1: Halide-to-Lithium Exchange for Boronic Acid Synthesis

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 5-Bromoindole (N-protected) | 1. n-BuLi or t-BuLi2. Triisopropyl borate3. Acidic workup | Indol-5-ylboronic acid | Moderate | thieme-connect.com |

Regioselective Lithiation Enabled by Directing Groups

Directed ortho-metalation (DoM) is a highly effective strategy for regioselective C-H functionalization, bypassing the need for a pre-installed halogen atom. mdpi.com This technique relies on a directing metalation group (DMG), typically located on the indoline nitrogen, which coordinates to the organolithium base and directs deprotonation to an adjacent position. benthamopenarchives.com

For the indoline scaffold, the choice of the N-protecting group is critical for determining the site of lithiation. orgsyn.org While some groups direct metalation to the C-2 or C-3 positions, the tert-butoxycarbonyl (Boc) group has been shown to be effective in directing lithiation to the C-7 position of the indoline ring. orgsyn.orgresearchgate.net However, the principle of using DMGs is a cornerstone of regiocontrol in indole chemistry. By carefully selecting the directing group, functionalization can be guided to various positions on the indole nucleus, including the C-5 position. The process involves the formation of a pre-lithiation complex that brings the base into proximity for a directed deprotonation. benthamopenarchives.com Once the C-H bond is cleaved to form the aryllithium species, it can be trapped with a borate ester to generate the boronic acid derivative. mdpi.com

Table 2: Examples of Directing Groups in Indole/Indoline Lithiation

| Directing Group (on Nitrogen) | Position of Lithiation | Reference |

|---|---|---|

| tert-Butoxycarbonyl (Boc) | C-7 (on indoline) | orgsyn.org |

| Carbamoyl | C-2 | mdpi.com |

| N-Cumyl | ortho to the group |

Lewis Acid-Catalyzed Borylation Protocols

Transition-metal-free borylation methods offer a simpler and often more cost-effective alternative to metal-catalyzed reactions. mdpi.com Lewis acid-catalyzed protocols have emerged as a viable route for the borylation of electron-rich heterocycles like indoles and indolines. mdpi.comresearchgate.net

In this approach, a catalytic amount of a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·Et₂O), is used to promote the reaction between the indoline substrate and a diboron (B99234) reagent, typically bis(pinacolato)diboron (B₂pin₂). mdpi.comresearchgate.net The reaction often requires elevated temperatures. mdpi.com The proposed mechanism suggests that the Lewis acid attacks the C-3 position of the indole ring, forming an intermediate that then reacts with the diboron reagent. nih.gov This process ultimately leads to the formation of the indolylboronate ester. mdpi.comnih.gov Oestreich and colleagues demonstrated the electrophilic C-H borylation of electron-rich indoles using catecholborane (catBH) in the presence of B(C₆F₅)₃ as a Lewis acid catalyst, which activates the B-H bond. acs.org This method primarily yields C-3 borylated products. acs.org Various Lewis acids have been shown to be effective, catalyzing the cyclization and functionalization of indole precursors under mild conditions. organic-chemistry.org

Electrophilic Borylation Methods

Electrophilic borylation involves the direct reaction of an electron-rich aromatic system with a strong boron electrophile. mdpi.com For indoles and indolines, which possess a nucleophilic character, this method can be highly effective, although controlling regioselectivity between the electron-rich pyrrolic ring and the benzenoid ring is a significant challenge. nih.govresearchgate.net

The introduction of directing groups on the indole nitrogen can steer the borylation to specific positions. rsc.org For instance, N-acyl directing groups have been used with electrophilic reagents like boron tribromide (BBr₃) to achieve selective borylation at the C-7 position. nih.govacs.orgresearchgate.net Ingleson's group reported that C4-acyl directing groups could facilitate borylation at the C-5 position. researchgate.net The regioselectivity is influenced by the formation of stable six-membered bora-cycles as intermediates over less stable seven-membered ones. researchgate.net The reaction is believed to proceed through the formation of borenium cations, with the heterocycle ring size of the directing group influencing whether C-2 or C-7 borylation is the dominant outcome. rsc.org

Cyclization Protocols for the Synthesis of this compound Derivatives

Instead of functionalizing a pre-formed indoline ring, another synthetic strategy involves constructing the indoline scaffold from a precursor that already contains a boronic acid or a suitable precursor group. mdpi.com This approach leverages well-known indole synthesis reactions, such as the Fischer, Bartoli, or Larock methods, applied to appropriately substituted starting materials. mdpi.com

The general concept involves the cyclization of a linear precursor, often a substituted aniline (B41778) derivative, to form the bicyclic indoline structure. nih.gov For example, a substituted phenyl ring bearing a boronic acid ester at the desired position and a side chain capable of cyclization can be used to construct the indoline core. A specific example of a cyclization approach is the Diels-Alder reaction, which can be used to form substituted indoline rings from alkyne-tethered precursors. whiterose.ac.uk This strategy offers a powerful way to embed the boronic acid functionality into the target molecule during the ring-forming step. nih.gov

Protecting Group Strategies in this compound Synthesis

The synthesis of this compound often requires the use of protecting groups to prevent unwanted side reactions at either the indoline nitrogen or the boronic acid moiety itself. organic-chemistry.org The selection of these groups is crucial for the success of a multi-step synthesis. organic-chemistry.org

The indoline nitrogen is typically protected to prevent its reaction with strong bases or electrophiles and, as discussed previously, to act as a directing group. orgsyn.org Common protecting groups for the nitrogen atom include the tert-butoxycarbonyl (Boc) group, which can be removed under acidic conditions, and silyl (B83357) groups like tert-butyldimethylsilyl (TBS). thieme-connect.comorgsyn.orgorganic-chemistry.org

The boronic acid functional group is also sensitive and can be prone to degradation, such as protodeboronation under certain conditions. google.com To enhance stability, boronic acids are frequently converted into more robust derivatives, such as boronate esters. rsc.org Pinacol esters are widely used due to their stability to a range of reaction conditions and compatibility with purification methods like chromatography. google.com Other protecting groups for boronic acids, such as N-methyliminodiacetic acid (MIDA), form stable adducts that can withstand harsh reagents and are cleaved under specific conditions, allowing for controlled, iterative cross-coupling reactions. google.com An N-potassio salt has also been used as a form of protection for the indole nitrogen during lithiation reactions. thieme-connect.com

Table 3: Common Protecting Groups in Indolinylboronic Acid Synthesis

| Functional Group | Protecting Group | Abbreviation | Stability / Cleavage Conditions | Reference |

|---|---|---|---|---|

| Indoline Nitrogen | tert-Butoxycarbonyl | Boc | Stable to base; Cleaved by acid | orgsyn.orgorganic-chemistry.org |

| Indoline Nitrogen | tert-Butyldimethylsilyl | TBS | Stable to base; Cleaved by fluoride | thieme-connect.com |

| Boronic Acid | Pinacol Ester | - | Stable to many reagents; Cleaved by strong acid/base | rsc.orggoogle.com |

Functional Group Compatibility in this compound Synthetic Routes

The success and broad applicability of synthetic routes toward this compound and its derivatives are highly dependent on functional group compatibility. The tolerance of various functional groups on both the indoline ring and the coupling partners is crucial for the efficient synthesis of complex target molecules without the need for extensive protecting group strategies.

In palladium-catalyzed reactions involving indole and indoline scaffolds, a wide range of functional groups are often well-tolerated. Research has demonstrated that in the synthesis of tetracyclic indolines via a dearomative Heck protocol, substituents on the indole ring at the 5-position, whether electron-donating (e.g., -Me) or electron-withdrawing (e.g., -F, -Cl), are compatible with the reaction conditions. arabjchem.org Similarly, when arylboronic acids are used as coupling partners with indole derivatives, a variety of substituents on the benzene ring of the boronic acid are tolerated. This includes electron-rich groups like methyl (-Me) and methoxy (B1213986) (-OMe), electron-deficient groups such as carboxymethyl (-COOMe), and various halogens (-F, -Cl, -Br). arabjchem.org Such compatibility is essential for creating libraries of compounds with diverse electronic and steric properties.

However, certain limitations exist. For example, in some multicomponent reactions like the Petasis reaction used to synthesize indoline-derived glycines, boronic acids bearing strong electron-withdrawing groups (such as 4-trifluoromethylphenylboronic acid) may result in failed or incomplete reactions. acs.org The choice of catalyst, base, and solvent system can significantly influence the outcome and functional group tolerance of a given transformation. sigmaaldrich.com For example, the Suzuki-Miyaura coupling's success can be hampered by competitive protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. This phenomenon is particularly noted with fluorine-substituted aryl and heteroaryl boron compounds. researchgate.net

The table below summarizes the compatibility of various functional groups in synthetic routes involving indoline and indole boronic acids and their coupling partners, as documented in the literature.

| Reaction Type | Scaffold Position | Compatible Functional Groups | Reference |

| Pd-catalyzed Dearomative Heck | Indole Ring (5-position) | Electron-donating (Me), Electron-withdrawing (F, Cl) | arabjchem.org |

| Suzuki-Miyaura Coupling | Phenylboronic Acid (para) | Electron-donating (Me, OMe, Et), Electron-withdrawing (COOMe), Halogens (F, Cl, Br) | arabjchem.org |

| Suzuki-Miyaura Coupling | Phenylboronic Acid (meta) | Electron-donating (MeO), Electron-withdrawing (F) | arabjchem.org |

| Suzuki-Miyaura Coupling | Phenylboronic Acid (ortho) | Electron-donating (Me), Electron-withdrawing (Cl) | arabjchem.org |

| Pd-catalyzed Cyclization | Aminoarylacetonitriles | Halogens | sci-hub.se |

| Petasis Three-Component Reaction | Phenylboronic Acid | Strong electron-withdrawing groups (e.g., 4-CF₃) may lead to reaction failure. | acs.org |

Cross Coupling Reactions Employing Indolin 5 Ylboronic Acid

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. numberanalytics.com This reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as indolin-5-ylboronic acid, with an organohalide or triflate. wikipedia.orgresearchgate.net Its widespread use is due to mild reaction conditions, tolerance of a wide variety of functional groups, and the low toxicity of the boron-based reagents. nih.govnih.gov When using this compound, this reaction facilitates the synthesis of diverse 5-aryl or 5-heteroaryl indolines.

Mechanistic Principles of the Suzuki-Miyaura Cycle with this compound

The catalytic cycle of the Suzuki-Miyaura reaction is a well-defined process involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. yonedalabs.com The cycle is generally understood to consist of three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemrxiv.org

The catalytic cycle begins with the oxidative addition of an organic halide (or pseudohalide like triflate) to a coordinatively unsaturated Pd(0) complex. chemrxiv.org The palladium atom inserts itself into the carbon-halogen bond, which breaks the bond and forms a new organopalladium(II) complex. wikipedia.orgyonedalabs.com This step increases the oxidation state of palladium from 0 to +2. wikipedia.org The reactivity of the organic halide in this step generally follows the order of I > OTf > Br > Cl. libretexts.org The initial product is a cis-complex, which may then isomerize to a more stable trans-complex. wikipedia.org

Following oxidative addition, the transmetalation step occurs, which is the transfer of the indolinyl group from the boron atom to the palladium(II) center. yonedalabs.comchemrxiv.org This process first requires the activation of this compound by a base to form a more nucleophilic boronate species. wikipedia.orgorganic-chemistry.org The halide on the Pd(II) complex is then replaced by the indolinyl group from the boronate, creating a diorganopalladium(II) intermediate. yonedalabs.comresearchgate.net While the precise mechanism of transmetalation can be complex and dependent on reaction conditions, it is a critical step for bringing both organic partners onto the palladium center. nih.govacs.org

The final step of the catalytic cycle is reductive elimination, where the two organic ligands—the group from the organohalide and the indolinyl group—are coupled together, forming a new carbon-carbon bond and the final product. yonedalabs.comchemrxiv.org This step regenerates the Pd(0) catalyst, which can then participate in a new catalytic cycle. yonedalabs.com For this step to occur, the two organic groups must be positioned cis to each other on the palladium center. wikipedia.org The reductive elimination step is typically irreversible and leads to the formation of the desired 5-substituted indoline (B122111). researchgate.netosti.gov

Ligand Substitution and Transmetalation

Catalyst Systems in this compound Suzuki-Miyaura Coupling

The efficacy of the Suzuki-Miyaura coupling involving this compound is highly dependent on the catalyst system, which comprises a palladium source and specific ligands.

Palladium precursors like palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are common sources for the active Pd(0) catalyst. libretexts.org The choice of ligand is critical, as it influences the catalyst's stability and reactivity throughout the catalytic cycle. scispace.com

Ligands play a crucial role in facilitating the key steps of the reaction. wikipedia.org Electron-rich and sterically bulky phosphine (B1218219) ligands are particularly effective. nih.gov The high electron density on the ligand enhances the rate of oxidative addition, while the steric bulk promotes the final reductive elimination step. yonedalabs.comlibretexts.org For coupling reactions involving heteroaryl compounds like indoles, specialized ligands have been developed to overcome challenges such as catalyst inhibition. organic-chemistry.orgmit.edu

Key research findings have demonstrated the effectiveness of specific catalyst systems for coupling indole-based boronic acids. For instance, couplings of N-methyl-5-indole boronic acid with heteroaryl chlorides like 3-chloro-2,5-dimethylpyrazine (B41552) and 3-chloropyridine (B48278) have been achieved in high yields using a Pd(OAc)₂/SPhos catalyst system. acs.org Similarly, various indole (B1671886) and azaindole chlorides have been successfully coupled with boronic acids using precatalysts featuring Buchwald-type ligands like SPhos and XPhos. nih.gov The rational design of ligands, such as indole-amide-based phosphines, has enabled efficient coupling of even sterically hindered substrates. rsc.orgresearchgate.net

Heterogeneous Catalysis in this compound Coupling

The use of heterogeneous catalysts in cross-coupling reactions offers significant advantages, including simplified catalyst-product separation, catalyst recycling, and often milder reaction conditions, contributing to more sustainable and cost-effective synthetic processes. mdpi.comrsc.org In the context of reactions involving boronic acids like this compound, heterogeneous palladium catalysts have been effectively employed.

For instance, palladium on carbon (Pd/C) has been utilized as a recyclable heterogeneous catalyst for Suzuki-type cross-coupling reactions of aroyl chlorides with arylboronic acids. mdpi.com This approach allows for the coupling to proceed efficiently, and the catalyst can be recovered and reused multiple times without a significant loss of activity. mdpi.com Similarly, palladium catalysts immobilized on supports like silica (B1680970) gel or polystyrene have been developed for the reaction of acyl chlorides with boronic acids. mdpi.com These solid-supported catalysts facilitate product purification and minimize palladium contamination in the final product. mdpi.com

A study by Martins et al. demonstrated that supported palladium catalysts are active in the Suzuki-Miyaura coupling of aryl chlorides with arylboronic acids under microwave irradiation, achieving excellent yields without the need for phosphine ligands. mdpi-res.com While specific examples focusing solely on this compound with a wide array of heterogeneous catalysts are not extensively detailed in the provided search results, the general principles and successes with other arylboronic acids strongly suggest the applicability of these systems for this compound couplings. The choice of support and catalyst preparation method can influence catalyst activity and stability, with materials like zeolites and hollow-shelled silica being explored to enhance performance and recyclability. mdpi.com

Table 1: Examples of Heterogeneous Catalysts in Suzuki-Miyaura Reactions

| Catalyst | Support | Reactants | Key Features |

| Palladium | Carbon (Pd/C) | Aroyl chlorides, Arylboronic acids | Recyclable up to 7 times without loss of activity. mdpi.com |

| Palladium(II) N-heterocyclic carbene complex | Polystyrene | Aroyl chlorides, Arylboronic acids | Facilitates product purification. mdpi.com |

| Palladium Acetate | Functionalized silica gel | Acyl chlorides, Boronic acids | Immobilized catalyst for easier workup. mdpi.com |

| Palladium | Mordenite (Zeolite) | Aryl chlorides, Arylboronic acids | High mechanical strength and versatility. mdpi.com |

| Palladium | Hollow-shelled silica | 1-iodo-4-methoxybenzene, Phenylboronic acid | Reusable at least five times with high yield. mdpi.com |

Substrate Scope and Functional Group Tolerance

The success of a cross-coupling reaction is heavily dependent on its tolerance to a wide range of substrates and functional groups. Reactions involving this compound are expected to exhibit broad applicability, a characteristic feature of the Suzuki-Miyaura coupling. libretexts.orgnumberanalytics.com

Generally, Suzuki-Miyaura reactions demonstrate high functional group tolerance, accommodating various substituents on both the organoboron compound and the coupling partner. libretexts.orgd-nb.info This includes electron-donating and electron-withdrawing groups, as well as halogen atoms. arabjchem.org For instance, in the palladium-catalyzed dearomative reaction of indoles with phenylboronic acids, substrates with electron-rich groups (like methyl and methoxy), electron-deficient groups (like carboxylates), and halogens (F, Cl, Br) on the phenylboronic acid were all well-tolerated, providing the desired products in good yields. arabjchem.org

The reactivity of the coupling partner (typically an organic halide or triflate) is also a critical factor. While aryl iodides and bromides are common substrates, less reactive aryl chlorides can also be successfully coupled by using bulky, electron-rich phosphine ligands and stronger bases. libretexts.org The versatility of the Suzuki-Miyaura reaction allows for the coupling of this compound with a diverse array of partners, including aryl, heteroaryl, vinyl, and even some alkyl halides. libretexts.orgmdpi.com This broad substrate scope is crucial for the synthesis of complex molecules and for applications in medicinal chemistry, where the ability to introduce the indoline moiety into various molecular scaffolds is highly desirable. researchgate.net

Regioselectivity Control in Suzuki-Miyaura Reactions Involving this compound

Regioselectivity, the control of the position of the new bond formation, is a critical aspect of cross-coupling reactions, particularly when multiple reactive sites are present in one of the coupling partners. beilstein-journals.org In the context of Suzuki-Miyaura reactions involving this compound, regioselectivity is primarily dictated by the position of the boronic acid group on the indoline ring and the position of the leaving group (e.g., halogen) on the coupling partner.

The Suzuki-Miyaura reaction is inherently regioselective, with the carbon-carbon bond forming specifically between the carbon atom that was attached to the boron and the carbon atom that was attached to the halide or triflate. harvard.edu Therefore, using this compound ensures that the new bond will be formed at the 5-position of the indoline ring.

Challenges in regioselectivity can arise when the coupling partner has multiple leaving groups. In such cases, the relative reactivity of these leaving groups, influenced by electronic and steric factors, determines the site of the initial coupling. For example, in polyhalogenated pyridines, the substitution order can often be controlled by the choice of reaction conditions and the specific boronic acid used. beilstein-journals.orgacademie-sciences.fr The inherent differences in the reactivity of C-I, C-Br, and C-Cl bonds in oxidative addition to the palladium catalyst can be exploited to achieve selective mono- or di-arylation. academie-sciences.fr The choice of palladium catalyst and ligands can also play a crucial role in directing the regioselectivity of the reaction. libretexts.orgbeilstein-journals.org

Mitigation Strategies for Protodeboronation as a Side Reaction

Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, is a significant and often unavoidable side reaction in Suzuki-Miyaura couplings. wikipedia.orgcore.ac.uk This process consumes the boronic acid starting material, leading to reduced yields of the desired cross-coupled product. acs.org

Several strategies have been developed to minimize protodeboronation. One common approach is to use boronic acid derivatives that are more stable under the reaction conditions. harvard.edu For example, organotrifluoroborates and MIDA (N-methyliminodiacetic acid) boronates are often more robust and less prone to protodeboronation than their corresponding boronic acids. harvard.eduwikipedia.org These derivatives can act as "slow-release" sources of the boronic acid, maintaining a low concentration in the reaction mixture and thereby suppressing the rate of protodeboronation relative to the desired cross-coupling. wikipedia.org

Another effective strategy is to accelerate the rate of the desired cross-coupling reaction so that it outcompetes the slower protodeboronation process. This can be achieved through careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent. numberanalytics.comwikipedia.org The use of highly active palladium catalysts and bulky, electron-rich phosphine ligands can significantly increase the rate of the catalytic cycle. numberanalytics.com Additionally, additives such as silver or copper salts have been shown to accelerate cross-coupling reactions. wikipedia.org

Kinetic and Thermodynamic Control of Protodeboronation

The rate of protodeboronation is highly dependent on the reaction conditions and the structure of the boronic acid. core.ac.ukresearchgate.net Mechanistic studies have revealed multiple pathways for protodeboronation, with the reaction pH being a critical factor. nih.govacs.org The speciation of the boronic acid, which is pH-dependent, plays a key role in its stability. nih.gov

From a kinetic perspective, the rate of protodeboronation can be influenced by the concentration of the reactive species. By employing "slow-release" strategies with boronic esters, the concentration of the more reactive free boronic acid is kept low, thus kinetically disfavoring the protodeboronation side reaction. harvard.edu

Thermodynamic factors also play a role. The stability of the boronic acid and its various ester forms can be influenced by steric and electronic effects. wiley-vch.de For instance, the formation of certain cyclic boronate esters can be thermodynamically favorable, but their susceptibility to hydrolysis and subsequent protodeboronation can vary significantly depending on the diol used for esterification. nih.gov Six-membered ring esters can sometimes lead to faster protodeboronation than the parent boronic acid, while five-membered ring esters often provide enhanced stability. nih.govacs.org

Influence of Reaction Conditions on Protodeboronation

The choice of reaction conditions has a profound impact on the extent of protodeboronation. mdpi.comnumberanalytics.com Key parameters include:

Base: The type and concentration of the base are critical. The pH of the reaction mixture directly influences the speciation of the boronic acid and thus its susceptibility to protodeboronation. acs.orgnih.gov The rate of protodeboronation often shows a strong dependence on pH, with different pathways dominating at different pH values. nih.govacs.org

Solvent: The solvent system can affect the solubility of the reagents and the rates of both the desired coupling and the undesired protodeboronation. harvard.edu Anhydrous conditions, when feasible, can help to mitigate protodeboronation by reducing the availability of a proton source. nih.gov The use of solvents like t-BuOH has been shown to minimize protodeboronation in certain copper-mediated fluorination reactions of arylboronic acids. researchgate.net

Temperature: Higher temperatures can increase the rate of both the cross-coupling and protodeboronation reactions. numberanalytics.com In some cases, careful temperature control is necessary to favor the desired reaction pathway. mdpi.com

Additives: Lewis acid additives, such as trimethyl borate (B1201080), have been shown to enhance reaction rates and attenuate competitive protodeboronation in certain Suzuki-Miyaura couplings, particularly with challenging heterocyclic substrates. nih.gov

By carefully selecting and optimizing these reaction parameters, the impact of protodeboronation can be significantly minimized, leading to higher yields of the desired cross-coupled product.

Petasis Borono-Mannich Reaction Applications

The Petasis Borono-Mannich (PBM) reaction is a powerful multicomponent reaction that involves the coupling of an amine, a carbonyl compound (often an aldehyde or ketone), and an organoboronic acid to form substituted amines. mdpi.comwikipedia.org This reaction is highly valued for its operational simplicity, broad substrate scope, and high functional group tolerance. mdpi.comresearchgate.net

While specific examples detailing the application of this compound in the Petasis reaction were not found in the search results, the general utility of arylboronic acids in this transformation suggests its potential. The reaction typically proceeds by the formation of an iminium ion from the amine and carbonyl, which is then attacked by the nucleophilic organic group from the boronic acid. organic-chemistry.org

A key feature of the Petasis reaction is its ability to generate complex molecules, including α-amino acids and their derivatives, in a single step. mdpi.comwikipedia.org For instance, the reaction of an amine, glyoxylic acid (a carbonyl compound), and an arylboronic acid can produce α-arylglycines. researchgate.net The reaction can often be accelerated by the addition of acids like trifluoroacetic acid (TFA). researchgate.netacs.org

Given the prevalence of the indoline scaffold in bioactive molecules, the use of this compound in the Petasis reaction could provide a direct route to novel indoline-containing amino acids and other substituted amines. The reaction's tolerance for various functional groups would allow for the incorporation of diverse structural motifs, making it a valuable tool for medicinal chemistry and drug discovery. mdpi.com

Table 2: Components and Products of the Petasis Borono-Mannich Reaction

| Amine Component | Carbonyl Component | Boronic Acid Component | Typical Product |

| Secondary Amine | Paraformaldehyde | Vinylboronic acid | Allylamine acs.org |

| Amine | Glyoxylic acid | Arylboronic acid | α-Arylglycine researchgate.net |

| Indoline | Glyoxylic acid | Phenylboronic acid | Indoline-derived glycine (B1666218) researchgate.net |

| Aniline (B41778) | Formaldehyde | Phenylboronic acid | Tertiary aromatic amine acs.org |

Catalytic Systems and Optimized Conditions for Petasis Reactions with this compound Derivatives

Transition-Metal-Free Cross-Coupling Reactions

The development of transition-metal-free coupling reactions is a significant goal in sustainable chemistry, aiming to reduce reliance on expensive and potentially toxic metal catalysts. rsc.orgnih.gov this compound can be employed in such reactions, which often rely on catalysis by other main group elements like boron.

Arylboronic acids themselves can act as catalysts in certain transformations. hw.ac.uk More relevant to their use as substrates, a transition-metal-free arylation and alkenylation of unprotected allylic alcohols has been developed using boronic acids as the coupling partner, catalyzed by the Lewis acid tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃). rsc.orgnih.govresearchgate.net This method allows for the direct formation of carbon-carbon bonds from allylic alcohols without the need for pre-activation of the hydroxyl group, releasing only water as a byproduct. nih.gov

The reaction proceeds under mild conditions in toluene, and it demonstrates a broad scope for the boronic acid component, suggesting its applicability to this compound. rsc.orgresearchgate.net Yields for this transformation range from 23% to 92%. rsc.orgresearchgate.net This process represents an atom-economical and environmentally benign alternative to traditional transition-metal-catalyzed allylic substitutions. nih.govresearchgate.net

Table 3: General Conditions for B(C₆F₅)₃-Catalyzed Coupling of Allylic Alcohols and Boronic Acids

| Parameter | Condition | Source |

| Catalyst | B(C₆F₅)₃ | rsc.orgnih.govresearchgate.net |

| Nucleophile | Allylic Alcohol | rsc.orgnih.govresearchgate.net |

| Electrophile | Aryl/Alkenylboronic Acid | rsc.orgnih.govresearchgate.net |

| Solvent | Toluene | rsc.orgresearchgate.net |

| Yield Range | 23-92% | rsc.orgresearchgate.net |

A notable transition-metal-free reaction involves the cross-coupling of isatogens with boronic acids to construct 2,2-disubstituted indolin-3-one derivatives. researchgate.netnih.gov This transformation is facilitated by a 1,4-metalate shift within a tetracoordinate boron "ate" complex. researchgate.netnih.gov The reaction offers a practical and efficient route to synthetically valuable indolin-3-ones with excellent regioselectivity. researchgate.netnih.gov

The protocol exhibits good functional group tolerance and a broad substrate scope under mild conditions. researchgate.net It is applicable to a wide variety of boronic acids, including aryl, alkenyl, and alkyl variants, making it a suitable method for the functionalization of this compound. researchgate.net The operational simplicity and scalability of this method further enhance its synthetic utility. researchgate.net

Boron-Catalyzed Arylation and Alkenylation of Allylic Alcohols

Other Organic Transformations

Halodeboronation is a fundamental transformation that replaces a boronic acid functional group with a halogen (F, Cl, Br, I). This reaction is a useful method for the synthesis of aryl halides, which are key intermediates in many other chemical reactions, including the generation of radiolabeled products for medical imaging. researchgate.net

Mechanistic studies have shown that the halodeboronation of aryl boronic acids using electrophilic halogen sources (e.g., N-halosuccinimides) proceeds via a general base-catalyzed ipso-substitution pathway. researchgate.net A Lewis base, such as potassium acetate (KOAc), can activate the boronic acid by forming a boronate complex, which then undergoes substitution by the electrophilic halogen. researchgate.net This process is generally effective and tolerant of various functional groups, indicating that this compound can be readily converted to the corresponding 5-haloindoline derivatives using this methodology. researchgate.net

Advanced Organic Transformations and Synthetic Strategies Utilizing Indolin 5 Ylboronic Acid

C-H Activation and Functionalization Beyond Borylation

The direct functionalization of C-H bonds is a paramount goal in modern organic synthesis, offering an atom-economical approach to molecular diversification. Indolin-5-ylboronic acid and its derivatives are pivotal in advancing this field, serving as key coupling partners and substrates in innovative C-H activation strategies.

Direct C-H Arylation and Alkenylation using this compound as a Coupling Partner

This compound is a valuable coupling partner in direct C-H arylation and alkenylation reactions. These processes, often catalyzed by transition metals like palladium and ruthenium, allow for the formation of carbon-carbon bonds without the need for pre-functionalized starting materials, such as organic halides or triflates. ias.ac.inmdpi.com

In a typical reaction, a transition metal catalyst activates a C-H bond of a substrate, which then undergoes a cross-coupling reaction with this compound. This approach has been successfully applied to a variety of heterocyclic compounds. nih.gov For instance, the direct C-2 arylation of indoles with arylboronic acids, including this compound, can be achieved using a palladium catalyst. ias.ac.innih.gov These reactions often exhibit high regioselectivity and functional group tolerance. nih.gov

The alkenylation of indoles using boronic acids has also been explored. While less common than arylation, methods for the direct olefination at various positions of the indole (B1671886) ring have been developed, sometimes requiring directing groups to achieve the desired regioselectivity. nih.gov

Table 1: Examples of Direct C-H Arylation with Boronic Acids

| Catalyst System | Heterocycle | Coupling Partner | Position of Functionalization | Reference |

| Pd(TFA)₂ | Indole | Arylboronic acid | C-2 | ias.ac.in |

| [{RuCl₂(p-cymene)}₂] | Indole | Arylboronic acid | C-2 | nih.gov |

| AgNO₃ / K₂S₂O₈ | Electron-deficient heterocycles | Arylboronic acid | Various | nih.govrsc.org |

This table is for illustrative purposes and may not be exhaustive.

Regioselective C-H Functionalization of Indoline (B122111) Derivatives

The indoline scaffold itself presents multiple C-H bonds that can be selectively functionalized. nih.gov Achieving regioselectivity in these reactions is a significant challenge due to the similar reactivity of the C-H bonds on the benzene (B151609) ring. nih.gov However, strategic use of directing groups attached to the indoline nitrogen can guide the metal catalyst to a specific C-H bond, enabling precise functionalization at positions that are otherwise difficult to access. thieme-connect.com

For example, rhodium-catalyzed C-H olefination at the C7 position of indoles has been accomplished using an N-imino directing group. thieme-connect.com Another strategy involves the reduction of indoles to indolines, followed by C-H functionalization at the C7 position and subsequent re-oxidation to the indole. nih.gov These methods provide access to a diverse array of substituted indoline and indole derivatives. rsc.orgresearchgate.net

Multicomponent Reactions (MCRs) Involving this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly valued for their efficiency and ability to rapidly generate molecular complexity. acs.orgorganic-chemistry.org this compound can participate in such reactions, most notably in the Petasis borono-Mannich (PBM) reaction. acs.org

The PBM reaction is a three-component coupling of a boronic acid, an amine, and a carbonyl compound. acs.org When this compound is employed, it allows for the direct installation of the indoline moiety into the product structure. For instance, the reaction of an amine, a glyoxylic acid, and this compound can produce α-amino acid derivatives bearing the indoline scaffold. acs.org These reactions can sometimes be accelerated by the use of additives like trifluoroacetic acid. acs.org

The utility of MCRs extends to the synthesis of diverse heterocyclic structures. For example, the three-component reaction of indoles, 2,3-dihydropyran, and methylene (B1212753) malonates can yield optically active tetracyclic indolines. frontiersin.org While this specific example does not directly use this compound, it highlights the potential for developing novel MCRs that incorporate this valuable building block.

Asymmetric Synthesis Applications

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in medicinal chemistry and materials science. This compound and related indoline structures play a significant role in asymmetric synthesis, both as substrates and as components of chiral catalysts and auxiliaries. ccspublishing.org.cnnumberanalytics.com

Chiral Auxiliaries and Catalysts in Reactions with this compound

Chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction, have been developed from indoline derivatives. kaist.ac.kr For example, chiral auxiliaries derived from (S)-indoline-2-carboxylic acid have been shown to provide high stereoselectivity in various asymmetric reactions. kaist.ac.kr These auxiliaries can be used in reactions involving organometallic reagents, leading to products with high diastereomeric excess. kaist.ac.kr

Furthermore, chiral ligands incorporating the indoline framework can be used to create asymmetric catalysts. These catalysts can then be employed in reactions with substrates like this compound to produce chiral products. The development of chiral BINOL-type organocatalysts has been instrumental in the asymmetric applications of boronic acids. diva-portal.org

Stereoselective Formation of Indoline Derivatives

The stereoselective synthesis of indoline derivatives is a crucial area of research, given the prevalence of this motif in biologically active compounds. ccspublishing.org.cn Various strategies have been developed to control the stereochemistry during the formation of the indoline ring and the introduction of substituents.

One approach involves the diastereoselective addition of nucleophiles to chiral imines derived from indoline precursors. acs.org For example, the addition of an allylic indium intermediate to a chiral o-bromophenyl sulfinyl imine can proceed with good diastereoselectivity, setting the stage for the construction of chiral indoline-containing structures. acs.org

Another powerful method is asymmetric hydrogenation. The use of chiral transition metal catalysts, such as those based on rhodium or palladium with chiral ligands, can effect the enantioselective hydrogenation of indoles to produce chiral indolines. sci-hub.se Brønsted acids can play a crucial role in these transformations, promoting the formation of the desired products with high enantioselectivity. sci-hub.se These methods provide access to a wide range of chiral 2-substituted indolines, which are valuable intermediates in the synthesis of complex molecules. ccspublishing.org.cn

Computational and Theoretical Investigations of Indolin 5 Ylboronic Acid Reactivity

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful computational method to investigate the electronic structure and reactivity of molecules, providing a detailed understanding of reaction pathways. nih.govresearchgate.net DFT calculations are instrumental in elucidating the mechanisms of reactions involving arylboronic acids by calculating the energies of reactants, intermediates, transition states, and products. nih.govdergipark.org.tr

For reactions involving indolin-5-ylboronic acid, DFT studies can unravel complex mechanistic details. A key area of investigation is the ubiquitous Suzuki-Miyaura cross-coupling reaction. Computational studies on related systems have shown that the catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. nih.govchemrxiv.org DFT calculations help to determine the rate-limiting step and the precise nature of the palladium species involved, such as whether a 14-electron PdL2 or a 12-electron PdL1 complex is the active catalyst during oxidative addition. chemrxiv.org

Another class of reactions where indoline (B122111) scaffolds and boronic acids are used is the Petasis borono-Mannich reaction. nih.govacs.org Mechanistic studies, supported by DFT analysis, suggest that the reaction proceeds through a key boronate complex formed between the boronic acid and an in situ-generated iminium species. nih.gov DFT calculations can map the potential energy surface of this transformation, identifying the key intermediates and transition states that govern the reaction's progress and outcome. acs.org For instance, in a related multicomponent reaction, DFT was used to show that an alcohol component plays a crucial role in the formation of a key enol intermediate. acs.org

Furthermore, DFT is employed to understand and predict side reactions, such as protodeboronation, which is a significant degradation pathway for boronic acids. acs.orgnih.govacs.org Mechanistic models developed with the aid of DFT can predict the rate of protodeboronation for novel boronic acids by identifying the active mechanistic pathways and calculating their characteristic energy differences. acs.orgnih.govacs.org

Modeling of Transition States and Reactive Intermediates

The characterization of transition states (TS) and reactive intermediates is fundamental to understanding a reaction's kinetics and mechanism. Computational modeling provides three-dimensional representations and energetic information about these transient species, which are often difficult or impossible to observe experimentally. researchgate.netresearchgate.net

In the context of this compound, modeling can be applied to various transformations. For example, in the metal-free amination of arylboronic acids, DFT calculations have been used to explore possible transition states. nih.gov These studies can compare different potential pathways, such as concerted mechanisms versus radical pathways, by calculating the free energy of activation (ΔG‡) for each proposed transition state. nih.gov

Similarly, in palladium-catalyzed reactions like the Suzuki-Miyaura coupling, the structures of key intermediates, such as the cis- and trans-isomers of the palladium(II) complexes, are modeled. acs.orgharvard.edu DFT calculations can elucidate the energetics of the isomerization required before reductive elimination can occur. harvard.edu For the transmetalation step, computational models have supported the involvement of a tetracoordinate boronate intermediate with a Pd-O-B linkage. chemrxiv.org

The stability and reactivity of intermediates are also critical. For instance, in the Pd-catalyzed homocoupling of arylboronic acids, DFT studies have highlighted the crucial role of an intermediate formed by the coordination of a peroxo-palladium complex to the oxophilic boron atom of the arylboronic acid. acs.org The subsequent reactions of this adduct to form stable, experimentally characterized intermediates can be fully mapped out computationally. acs.org

Below is a table summarizing representative calculated energy barriers for key steps in reactions involving arylboronic acids, illustrating the type of data obtained from transition state modeling.

| Reaction Type | Elementary Step | Computational Method | Calculated Free Energy Barrier (kcal/mol) | Reference |

| Metal-Free Amination | 1,2-Aryl Migration | M06-2X/6-311+G(d,p)//M06-2X/6-31G(d) | 21.6 | nih.gov |

| Suzuki-Miyaura Coupling | Reductive Elimination | B3LYP | 9.7 | researchgate.net |

| Protodeboronation | B(OH)₃ Departure | DFT (unspecified) | Varies by pathway and substrate | nih.gov |

This table is illustrative and compiles data from studies on various arylboronic acids to represent the insights gained from computational modeling.

Understanding Regioselectivity and Stereoselectivity through Computational Analysis

Computational chemistry is a vital tool for predicting and rationalizing the regioselectivity and stereoselectivity of organic reactions. For substrates like this compound, which may present multiple reactive sites or the potential for creating stereocenters, computational analysis can provide critical insights that guide synthetic strategy.

Regioselectivity, the preference for reaction at one position over another, is often governed by subtle electronic and steric factors. In reactions involving poly-substituted or heterocyclic systems, predicting the outcome can be challenging. For example, in the Suzuki cross-coupling of di-halogenated pyridines with arylboronic acids, computational studies can explain the observed regioselectivity by analyzing the electronic character and reactivity of the different C-halogen bonds. researchgate.net Such analysis could be applied to functionalized indoline systems to predict, for instance, whether coupling occurs preferentially at the boronic acid moiety or another site, or to differentiate between reactive sites on a complex coupling partner.

Stereoselectivity, the preferential formation of one stereoisomer over another, is often determined by the energy differences between diastereomeric transition states. DFT calculations are frequently used to model these transition states and predict the stereochemical outcome. In asymmetric catalysis involving boronic acids, computational models can elucidate the origin of enantioselectivity. For example, in the BINOL-catalyzed allylboration of isatins (related indoline-2,3-diones), DFT calculations can examine the transition states leading to different enantiomers, explaining how the chiral catalyst controls the stereochemical pathway.

The table below illustrates how computational data can be used to understand selectivity in reactions involving boronic acids.

| Reaction Type | Selectivity Issue | Computational Finding | Implication | Reference |

| Suzuki Coupling of 2,4-Dibromopyridine | Regioselectivity (C2 vs. C4) | Analysis of electrophilic character of C-Br bonds. | Explains preferential reaction at the C2 position. | researchgate.net |

| Photoredox-Catalyzed Petasis Reaction | Regiospecificity (1,4- vs. 1,2-aryl migration) | Boron-ate complex formation favors 1,4-aryl migration. | Leads to specific unsymmetrically 2,3-diaryl substituted indoles. | researchgate.net |

| Asymmetric Allylboration | Enantioselectivity | Modeling of diastereomeric transition states with chiral catalyst. | Rationalizes the observed high enantiomeric ratios. |

Prediction of Novel Reaction Pathways and Reactivity Profiles

A frontier in computational chemistry is the ability to move beyond explaining known reactions to predicting entirely new transformations and reactivity profiles. cam.ac.uk For a molecule like this compound, these predictive tools can uncover novel synthetic routes and applications.

Algorithms are being developed that can systematically search for viable reaction pathways. acs.org By combining chemical heuristics with quantum chemical calculations, these methods can explore the vast chemical space to identify kinetically favorable reaction paths that might not be intuitively obvious to a chemist. acs.org This approach could be used to discover new coupling partners or reaction conditions for this compound.

Computational tools are also being developed to predict reaction outcomes with increasing accuracy. cam.ac.uk Machine learning models, trained on large databases of known reactions, can predict the major products for a given set of reactants and conditions. While these models are powerful, a deeper mechanistic understanding is often required for true innovation. To this end, methods that integrate mechanistic details, such as those derived from DFT, are being pursued. nih.govacs.org For example, an algorithm has been developed for the in silico prediction of protodeboronation rates for a wide range of boronic acids, a tool that can be used to assess the stability of this compound under various proposed reaction conditions. acs.orgnih.govacs.org

Furthermore, computational modeling can explore hypothetical reaction scenarios. By calculating the thermodynamic and kinetic parameters for a proposed, but unknown, reaction pathway, chemists can assess its feasibility before committing resources in the laboratory. This predictive power can accelerate the discovery of novel C-H functionalization, borylation, or multicomponent reactions involving the indoline scaffold. researchgate.net

Methodological Advancements and Sustainable Approaches in Indolin 5 Ylboronic Acid Chemistry

Green Chemistry Principles in Synthesis and Transformations

Green chemistry seeks to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govrjpn.org In the context of synthesizing and using Indolin-5-ylboronic acid, these principles are applied to minimize waste, improve atom economy, and utilize safer solvents.

Traditional syntheses of heterocyclic compounds and organoboron reagents often rely on harsh conditions, toxic solvents, and multi-step procedures involving protecting groups, which generate significant waste. rsc.orgacs.org Modern approaches focus on improving the "greenness" of these syntheses. Key metrics used to evaluate the environmental performance of a chemical process include Atom Economy (AE), E-Factor (environmental factor), and Process Mass Intensity (PMI). rsc.orgscribd.com For instance, a higher atom economy signifies that a larger proportion of reactant atoms are incorporated into the final product. acs.org

Recent research highlights the use of environmentally benign solvents like water or ethanol (B145695) and solvent-free "melt" conditions for reactions involving the indole (B1671886) scaffold. nih.govsioc-journal.cn For example, a practical and environmentally friendly protocol for assembling thiazolo[3,2-a]indoles has been developed in water, avoiding metal catalysts and simplifying product isolation. nih.gov Mechanochemistry, or ball-milling, represents another green approach, enabling reactions in the absence of bulk solvents and often avoiding the need for strong acids or high temperatures typically required in classical indole syntheses. rsc.org

The synthesis of boronic acids is also undergoing a green transformation. Transition-metal-free borylation protocols are advantageous as they are often less sensitive to air and moisture and more economical than their metal-catalyzed counterparts. researchgate.net

Table 1: Comparison of Green Metrics for Different Synthetic Approaches

| Method | Key Features | Advantages | Green Metrics Improvement |

|---|---|---|---|

| Mechanochemistry | Solvent-free ball-milling | Reduced solvent waste, avoids harsh acids/high temperatures. rsc.org | Lower E-Factor, improved Reaction Mass Efficiency (RME). rsc.org |

| Aqueous Synthesis | Water as reaction medium | Eliminates hazardous organic solvents, simplifies workup. nih.gov | Significantly improved environmental profile. |

| Yonemitsu Reaction | Aldehyde, indole, and Meldrum's acid in a melt | Solvent-free, mild conditions, easy operation. sioc-journal.cn | High yields (55-94%), environmentally friendly. sioc-journal.cn |

| Metal-Free Borylation | Avoids transition metal catalysts | Economical, less sensitive to air/moisture. researchgate.net | Reduced metal contamination in products and waste streams. |

Continuous Flow Chemistry for Enhanced Efficiency

Continuous flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. syrris.com These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and time), enhanced safety, and straightforward scalability. syrris.commdpi.com

For the synthesis of this compound, flow chemistry can be applied to both the formation of the indoline (B122111) core and the introduction of the boronic acid group. The synthesis of boronic acids, which may involve highly reactive organolithium intermediates, is particularly well-suited to flow systems. A continuous flow setup for lithium-halogen exchange and electrophilic quench enables the synthesis of various boronic acids with reaction times as short as one second and remarkable throughput. organic-chemistry.org This minimizes the risks associated with handling large quantities of pyrophoric reagents in batch mode.

Flow chemistry also facilitates the synthesis and functionalization of the indole/indoline ring. mdpi.com High-temperature and high-pressure conditions, which can significantly accelerate reactions, are safely achievable in flow reactors. mdpi.com For example, a one-step synthesis of an indoline derivative from a nitrophenyl precursor was achieved using a consecutive catalytic hydrogenation in a flow system, bypassing the need to isolate the intermediate indole. mdpi.com Furthermore, solvent-free organic synthesis involving solid reactants or products can be achieved using specialized equipment like screw reactors, combining mechanochemical activation with continuous processing. researchgate.net

Table 2: Representative Flow Chemistry Applications in Heterocycle and Boronic Acid Synthesis

| Reaction Type | System | Key Parameters | Throughput/Yield | Reference |

|---|---|---|---|---|

| Boronic Acid Synthesis | Hal/Li exchange & quench | Total reaction time: < 1 s | 60 g/h | organic-chemistry.org |

| Indoline Synthesis | Catalytic hydrogenation | H-cube system, Pd/C catalyst | One-step, no isolation of intermediate | mdpi.com |

| Alcohol Oxidation | Pt-catalyzed H₂O₂ oxidation | WHSV: 1.3 h⁻¹ | >96% yield over 210 h | rsc.org |

| N-Methylation of Indole | Ionic liquid catalyst | High temperature/pressure | Scalable process | mdpi.com |

Photoredox and Electrocatalytic Methodologies

Photoredox and electrocatalytic methods utilize light energy or electricity, respectively, to drive chemical reactions. nih.govfrontiersin.org These modern techniques enable novel transformations under mild conditions, often providing access to reactive intermediates that are difficult to generate through traditional thermal methods.

Visible-light photoredox catalysis has emerged as a powerful tool for activating small molecules via single-electron transfer (SET) mechanisms. frontiersin.orgcam.ac.uk This approach has been successfully applied to the dearomative arylcarboxylation of indoles with CO₂, yielding valuable indoline-3-carboxylic acids at room temperature with low catalyst loading. nih.gov This strategy avoids common side reactions encountered in transition-metal catalysis. nih.gov

Organoboronic acids and their derivatives can also be activated using photoredox catalysis. Dual catalytic systems, combining a photoredox catalyst with a Lewis base, can generate carbon-centered radicals from a wide array of boronic acids and esters. nih.gov These radicals can then participate in C-C bond-forming reactions, such as additions to electron-deficient olefins, in a redox-neutral fashion. nih.gov This opens up new avenues for the functionalization of molecules like this compound.

Electrocatalysis offers another sustainable pathway for synthesis. Electricity is a potentially green reagent, especially when generated from renewable sources. nih.gov Electrocatalytic methods have been developed for the dehydrogenative cyclization of 2-vinylanilides to produce indoles, providing an alternative to conventional synthetic routes. journaloms.com

Table 3: Examples of Photoredox and Electrocatalytic Transformations

| Methodology | Transformation | Reactants | Key Features |

|---|---|---|---|

| Visible-Light Photoredox | Dearomative Arylcarboxylation | Indoles, CO₂, Aryl Halides | Mild conditions (room temp, 1 atm), high chemoselectivity. nih.gov |

| Dual Photoredox/Lewis Base Catalysis | Radical C-C Coupling | Boronic Acids/Esters, Olefins | Redox-neutral, generates radicals from boronic acids. nih.gov |

| Electrocatalysis | Dehydrogenative Cyclization | 2-Vinylanilides | Forms indoles using electricity as the driving force. journaloms.com |